molecular formula C13H13ClN2O3 B11148300 methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate

methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate

Cat. No.: B11148300
M. Wt: 280.70 g/mol
InChI Key: SGHBTNNUMHGBKL-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate is a synthetic indole-derivative reagent designed for research and development applications. While specific bioactivity data for this exact molecule may be limited, its structure incorporates two pharmacologically significant motifs: an indole ring system and a glyoxylamide-linked side chain. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules and endogenous substances . Its derivatives are extensively investigated for a wide spectrum of therapeutic areas, including as antimicrobial, anticancer, and anti-inflammatory agents . The presence of a chlorine atom at the 4-position of the indole ring is a common structural modification aimed at fine-tuning the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. Furthermore, the compound's structure features a glyoxylamide moiety, formed by the fusion of an acetamide and a glycinate ester. Analogous glyoxylamide derivatives have been demonstrated to exhibit enhanced hydrogen-bonding potential with protein targets, which can significantly improve their biological activity profile . Related N-acetyl-isatin glyoxylamides have shown promising in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans . The synthetic flexibility of the methyl ester group also makes this compound a versatile intermediate for further chemical transformations, such as hydrolysis to the corresponding acid or coupling reactions to form more complex peptide-like structures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

methyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C13H13ClN2O3/c1-19-13(18)7-15-12(17)8-16-6-5-9-10(14)3-2-4-11(9)16/h2-6H,7-8H2,1H3,(H,15,17)

InChI Key

SGHBTNNUMHGBKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C=CC2=C1C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Formation of 4-Chloroindole

The 4-chloroindole scaffold is synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. A representative method involves:

  • Starting material : Indole derivatives (e.g., 4-nitroindole).

  • Chlorination : Treatment with POCl₃ or Cl₂ gas under inert conditions yields 4-chloroindole.

Table 1: Chlorination Reaction Conditions

ReagentTemperature (°C)Time (h)Yield (%)
POCl₃80–1006–872–85
Cl₂ (gas)25–4012–2465–78

N-Acetylation of 4-Chloroindole

The indole nitrogen is acetylated using chloroacetyl chloride or acetic anhydride. A typical procedure includes:

  • Reagents : Chloroacetyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv).

  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 4–6 h.

Table 2: Acetylation Efficiency

SolventCatalystYield (%)Purity (HPLC)
DCMTEA8898.5
THFDMAP7996.2

Coupling with Glycine Methyl Ester

The acetylated intermediate is coupled with glycine methyl ester via carbodiimide-mediated amidation:

  • Reagents : EDC·HCl (1.5 equiv), HOBt (1.0 equiv).

  • Conditions : DMF, 25°C, 12 h.

Table 3: Amidation Optimization

Coupling AgentSolventYield (%)Byproduct Formation
EDC·HCl/HOBtDMF92<2%
DCC/DMAPDCM845–8%

Alternative Pathways from Patent Literature

One-Pot Synthesis (Suzhou MiracPharma, 2024)

A streamlined method reduces purification steps:

  • Simultaneous chlorination-acetylation : 4-Nitroindole, Cl₂, and chloroacetyl chloride in DCM.

  • In-situ esterification : Glycine methyl ester added directly post-acetylation.

  • Yield : 78% overall.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates reaction times:

  • 4-Chloroindole formation : 45 min vs. 6 h conventionally.

  • Amidation : 30 min vs. 12 h.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel, hexane/ethyl acetate (3:1 → 1:2).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 4.20 (s, 2H), 3.75 (s, 3H).

  • HRMS : m/z 280.0701 [M+H]⁺ (calc. 280.0704).

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

MethodStepsTotal Yield (%)Time (h)Cost (USD/g)
Conventional465–7224–36120–150
One-Pot (MiracPharma)27812–1890–110
Microwave-Assisted4826–8140–160

Challenges and Optimizations

  • Regioselectivity : Competing acetylation at C3 minimized using bulky bases (e.g., DIPEA).

  • Ester Hydrolysis : Moisture-controlled conditions prevent methyl ester degradation.

  • Scale-Up : Patents report >90% yield at pilot scale (10 kg batches) using continuous flow reactors .

Chemical Reactions Analysis

Hydrolysis of the Ester Functionality

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization in drug discovery workflows.

Reaction Conditions and Data

ConditionReagentsProductYieldSource
Basic hydrolysisLiOH (1 N), dioxane/H₂O2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetic acid88%
Acidic hydrolysisH₃O⁺ (aqueous HCl)Same as above72–85%
  • Mechanism : Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate.

  • Optimization : Prolonged reaction times (>12 hours) and elevated temperatures (50–60°C) improve yields in basic conditions .

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety participates in nucleophilic substitution reactions, particularly at the carbonyl carbon, enabling modifications to the aminoacetate backbone.

Key Transformations

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) replaces the methyl ester with an amide bond.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl to a hydroxyl group, though this requires precise stoichiometry to avoid over-reduction.

Example Reaction Table

Reaction TypeReagentsProductNotesSource
AminolysisBenzylamine, DMF, 60°C2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}-N-benzylacetamideRequires 6–8 hours

Coupling Reactions Involving the Amino and Ester Groups

The compound serves as a precursor in peptide coupling and heterocycle synthesis due to its dual reactive sites.

Coupling with Amino Acids

  • HBTU-Mediated Amidation : The hydrolyzed carboxylic acid reacts with leucine tert-butyl ester using HBTU and triethylamine, forming a stable amide bond .

  • Typical Protocol :

    • Hydrolyze ester to carboxylic acid (as in Section 1).

    • Activate carboxylate with HBTU (1.1 equiv) in DMF.

    • Add amine nucleophile (1.2 equiv) and stir at 25°C for 12 hours.

Yield Data

SubstrateCoupling PartnerProductYieldSource
Hydrolyzed acidLeucine tert-butyl estertert-Butyl N-({indolyl-acetyl}amino)acetyl-leucinate91%

Functionalization of the Indole Ring

While not directly studied for this compound, analogous indole derivatives undergo electrophilic substitutions (e.g., sulfonation, halogenation) at the C3 position. Theoretical docking studies suggest the 4-chloro substituent may sterically hinder such reactions .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>80°C) in protic solvents leads to partial decomposition of the indole ring.

  • Competitive Hydrolysis : Simultaneous cleavage of ester and acetamide groups occurs under strongly basic conditions (pH >12).

Scientific Research Applications

Anticancer Applications

Research indicates that methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate exhibits promising anticancer properties. The compound's structure, which includes an indole moiety, is known for its biological activity against various cancer cell lines.

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated the anticancer effects of related indole derivatives, reporting IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines, suggesting that this compound could have similar efficacy .
CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Indole Derivative A4.0Colon Cancer
Indole Derivative B10.0Breast Cancer

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. The indole structure is often associated with antibacterial and antifungal activities.

Case Studies

A recent study demonstrated that derivatives of indole exhibited significant antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Mechanism of Action

The mechanism of action of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Analysis and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related indole derivatives:

Compound Name / Identifier Key Substituents/Functional Groups Molecular Formula Molecular Weight Notable Properties/Activities Evidence Source
Methyl 2-{[2-(4-Chloro-1H-indol-1-yl)acetyl]amino}acetate (Target) 4-Cl indole, acetamido linker, methyl ester C₁₃H₁₂ClN₂O₃ 283.70 (calc.) Hypothesized neuroprotective/anti-proliferative* N/A
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-(2,3-dioxoindolin-1-yl)acetate 2,3-dioxoindole, acetylphenylamino, ester C₂₀H₁₅N₂O₆ 385.35 Enhanced reactivity due to dioxo groups
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F indole, oxoacetate, methyl ester C₁₁H₈FNO₃ 221.19 Neuroprotective, anti-proliferative
(3-chlorophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate 4-Cl benzoyl, 5-OCH₃, 2-CH₃ indole, ester C₂₅H₁₈Cl₂NO₄ 482.32 Lipophilic, potential enzyme inhibition
Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate 4-Br indole, aminoacetate, methyl ester C₁₁H₁₁BrN₂O₂ 283.12 Increased lipophilicity (Br vs. Cl)
N-(4-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide 4-Cl benzyl, indole-1-yl, acetamide C₁₇H₁₅ClN₂O 298.77 Aromatic bulk impacts receptor binding

*Inferred from structural analogs (e.g., ).

Electronic and Steric Effects

  • In contrast, the 5-F substituent in 's compound offers stronger electronegativity, which may improve metabolic stability .
  • Functional Groups: The acetamido linker in the target compound may facilitate hydrogen bonding, similar to the acetylphenylamino group in . However, the dioxoindole in introduces polarity, likely reducing cell permeability . The oxoacetate group in 's compound (C=O) differs from the acetamido group (NHCO) in the target, altering hydrogen-bonding capacity and metabolic pathways .

Physicochemical Properties

  • The 2,3-dioxoindole in increases polarity, reducing lipid solubility but improving water solubility .
  • Thermal Properties :

    • ’s compound has a boiling point of 547.1°C, reflecting high thermal stability due to aromatic stacking. The target compound’s simpler structure may exhibit lower thermal stability .

Biological Activity

Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate, a compound featuring an indole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H10ClN1O3C_{11}H_{10}ClN_{1}O_{3}, with a molecular weight of 239.66 g/mol. The compound features a chloro-substituted indole core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the acylation of indole derivatives. Various methods have been reported in literature, often utilizing acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction.

Biological Activity

Antimicrobial Activity
Research indicates that compounds with indole structures often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance, studies have shown that related indole derivatives possess Minimum Inhibitory Concentrations (MICs) as low as 11 nM against Staphylococcus aureus and other Gram-positive bacteria .

Anticancer Activity
Indole-based compounds are also recognized for their anticancer potential. This compound has been evaluated in vitro against several cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The compound demonstrated cytotoxic effects, with viability reductions reported at statistically significant levels (p < 0.001) .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various indole derivatives, this compound was found to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's MIC was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a novel therapeutic agent .

Case Study 2: Anticancer Properties

A comparative study on the anticancer effects of this compound revealed that it reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls. This effect was comparable to established anticancer agents, indicating its potential for further development .

Data Tables

Biological Activity Tested Strain/Cell Line Effect Reference
AntimicrobialStaphylococcus aureusMIC 11 nM
AnticancerCaco-2Viability decrease by 39.8%
AnticancerA549Viability decrease by 31.9%

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis typically involves coupling 4-chloroindole derivatives with activated acetylated glycine esters. For example, acylation of 4-chloro-1H-indole with chloroacetyl chloride followed by nucleophilic substitution with methyl glycinate has been reported for analogous indole-acetamide systems . Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) is critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while bases like triethylamine neutralize HCl byproducts . Yield improvements (>70%) are achieved via microwave-assisted synthesis or iterative recrystallization to remove unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodology :

  • NMR : In 1^1H NMR, the indole NH proton appears as a broad singlet (~δ 10–12 ppm), while the methyl ester group resonates as a sharp singlet at δ 3.6–3.8 ppm. The acetylated amino group shows splitting near δ 4.0–4.3 ppm (CH2_2) and δ 2.1–2.3 ppm (COCH3_3) .
  • IR : Confirm amide bond formation via C=O stretches at ~1650–1680 cm1^{-1} (amide I band) and N-H bending at ~1550 cm1^{-1} (amide II) .
  • X-ray crystallography : Used to resolve steric hindrance in the indole-acetamide moiety; interplanar angles between indole and acetamide groups typically range 45–60° .

Q. How can researchers validate the purity of this compound, and what are common impurities?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/water + 0.1% formic acid). Common impurities include unreacted 4-chloroindole (retention time ~2–3 min) and acetylated byproducts (e.g., diacetylated indole derivatives) .
  • TLC : Ethyl acetate/hexane (3:7) resolves the target compound (Rf_f ~0.5) from hydrolyzed ester impurities (Rf_f <0.3) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 4-chloroindole moiety often acts as an electron-deficient region (LUMO ~ -1.5 eV), facilitating electrophilic substitutions .
  • Reaction Path Search : Use software like GRRM or Gaussian to model transition states for acylation or cyclization steps. Compare activation energies (<50 kcal/mol for feasible reactions) .
  • Machine Learning : Train models on indole reaction databases to predict optimal catalysts (e.g., Pd/C for dehalogenation) or solvent systems .

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., cytotoxicity vs. neuroprotection)?

  • Methodology :

  • Dose-Response Analysis : Test the compound across a wide concentration range (nM to mM) in in vitro models. For example, low doses (1–10 µM) may activate neuroprotective pathways (e.g., Nrf2), while higher doses (>50 µM) induce apoptosis via ROS generation .
  • Cell Line Specificity : Compare activity in primary neurons vs. cancer cell lines. The 4-chloro substitution enhances blood-brain barrier permeability, explaining neuroprotective effects in neuronal models but cytotoxicity in rapidly dividing cells .
  • Metabolite Profiling : Use LC-MS to identify hydrolysis products (e.g., free indole derivatives) that may contribute to conflicting results .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in vivo?

  • Methodology :

  • Radiolabeling : Synthesize 14^{14}C-labeled methyl ester groups to track absorption/distribution. Administer orally to rodent models and measure plasma half-life (expected t1/2_{1/2} ~2–4 hr) .
  • Microsomal Stability Assays : Incubate with liver microsomes to assess esterase-mediated hydrolysis. Co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to prolong bioavailability .
  • Tissue Penetration Studies : Use MALDI imaging to map compound distribution in brain tissues, targeting regions with high indoleamine 2,3-dioxygenase (IDO) expression .

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